![molecular formula C18H17N3O4S2 B2894437 3-(azepan-1-ylcarbonyl)-1-thioxo[1,3]dioxolo[4,5-g][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 1163295-22-4](/img/structure/B2894437.png)
3-(azepan-1-ylcarbonyl)-1-thioxo[1,3]dioxolo[4,5-g][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one
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Overview
Description
The compound “3-(azepan-1-ylcarbonyl)-1-thioxo[1,3]dioxolo[4,5-g][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one” is a complex organic molecule. It contains several functional groups and rings, including an azepane ring, a dioxolo ring, a thiazolo ring, and a quinazolinone ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azepane ring is a seven-membered ring with nitrogen, the dioxolo ring is a five-membered ring with two oxygens, the thiazolo ring is a five-membered ring with nitrogen and sulfur, and the quinazolinone ring is a fused ring system with nitrogen and oxygen .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s difficult to provide an analysis of the physical and chemical properties of this compound .Scientific Research Applications
Synthesis and Characterization
- The compound's synthesis and reactions have been explored in the context of creating sulfonated and halogenated derivatives, which are precursors for further chemical transformations. For instance, the synthesis of sulfonated quinoxalines has been investigated, leading to the development of diverse heterocyclic compounds with potential applications in drug discovery and material science (Ibrahim, Elwahy, & Hashem, 1995).
Biological Activity
- Various derivatives of quinazolinones, including those structurally related to the compound , have been studied for their antimicrobial, antifungal, and anticonvulsant properties. For example, the synthesis and characterization of 3-aryl-5H,13aH-quinolino(3,2-f)(1,2,4)triazolo(4,3-b)(1,2-diaza-4-sulpho)azepines have shown promising antibacterial and antifungal activities (Panwar & Singh, 2011).
Material Science Applications
- The reactivity and regioselectivity of related thioxo quinazolinone derivatives have been studied, contributing to the understanding of their chemical behavior and potential applications in material science. For instance, the electrophilic attack on 4-methyl-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5-one has been investigated to understand the reactivity patterns and synthesize novel derivatives with potential applications in creating new materials (Fathalla, Čajan, & Pazdera, 2000).
Novel Heterocyclic Systems
- The compound and its derivatives serve as key intermediates in synthesizing novel heterocyclic systems with potential applications in drug development and other fields. For example, the microwave-assisted synthesis of triazoloquinazolinones has been explored, leading to the development of variously functionalized heterocyclic compounds (Said, Haukka, & Fülöp, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(azepane-1-carbonyl)-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),5,9,11(15)-tetraen-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c22-16-10-7-12-13(25-9-24-12)8-11(10)21-15(19-16)14(27-18(21)26)17(23)20-5-3-1-2-4-6-20/h7-8H,1-6,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXSPLDXZTVQKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C3NC(=O)C4=CC5=C(C=C4N3C(=S)S2)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46285186 |
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